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molecular formula C10H8N2O2S2 B8573422 2-Nitro-5-[(thiophen-3-yl)sulfanyl]aniline CAS No. 55564-53-9

2-Nitro-5-[(thiophen-3-yl)sulfanyl]aniline

Cat. No. B8573422
M. Wt: 252.3 g/mol
InChI Key: QJXWNFRCMLCUKY-UHFFFAOYSA-N
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Patent
US04005202

Procedure details

1.6 G. of 2-amino-4-(3-thienylthio)-1-nitrobenzene is treated with 1.6 g. of iron powder in a refluxing mixture of 1.6 ml. of water, 0.16 ml. of conc. hydrochloric acid and 100 ml. of toluene. After 3 hours when the reaction is complete, the iron residue is filtered off and the filtrate stripped under vacuum to afford 1,2-diamino-4-(3-thienylthio)-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([S:8][C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[CH:5]=[CH:4][C:3]=1[N+:14]([O-])=O.O.Cl>[Fe].C1(C)C=CC=CC=1>[NH2:14][C:3]1[CH:4]=[CH:5][C:6]([S:8][C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)=[CH:7][C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)SC1=CSC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the iron residue is filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SC1=CSC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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